Macitentan impurity B

Description

Academic Significance of Impurity Profiling in Pharmaceutical Chemistry

Impurity profiling, which encompasses the identification, structural elucidation, and quantitative determination of impurities, is a critical area of academic and industrial research. ajprd.compharmainfo.in This process serves as a crucial quality control tool and provides vital data regarding potential toxicity and safety. pharmainfo.inlongdom.org A comprehensive impurity profile is akin to a fingerprint of the manufacturing process, offering insights into the reaction pathways and the stability of the drug substance. pharmainfo.in The scientific challenge lies in developing selective analytical methods capable of separating and identifying these impurities, which often share structural similarities with the API. ijprajournal.com This research enhances the understanding of reaction mechanisms and degradation pathways, contributing to the development of more robust and purer synthetic processes. ijprajournal.com

Global Regulatory Landscape and Research Guidelines for Impurity Control (e.g., ICH Quality Guidelines)

Globally, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities. longdom.org The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has issued several key guidelines that form the basis of impurity regulation worldwide. ajprd.comlongdom.org

ICH Q3A(R2) addresses impurities in new drug substances, establishing thresholds for reporting, identification, and qualification. premier-research.comamericanpharmaceuticalreview.com Qualification is the process of gathering data to establish the biological safety of an impurity. kobia.kr

ICH Q3B(R2) focuses on impurities in new drug products, specifically degradation products that can form during storage or from interaction with excipients. premier-research.com

ICH Q3C provides guidance on controlling residual solvents used during the synthesis process, classifying them based on their toxicity. industrialpharmacist.comslideshare.net

ICH M7 pertains to the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk, applying to all stages of clinical development. premier-research.comindustrialpharmacist.com

These guidelines create a framework for manufacturers to ensure that all impurities are controlled within acceptable, safety-based limits. americanpharmaceuticalreview.com

Table 1: Key ICH Guidelines for Impurity Control

| Guideline | Focus Area | Key Objective |

|---|---|---|

| ICH Q3A(R2) | Impurities in New Drug Substances | Sets thresholds for reporting, identification, and safety qualification of impurities. premier-research.comamericanpharmaceuticalreview.com |

| ICH Q3B(R2) | Impurities in New Drug Products | Controls degradation products arising during the product's lifecycle. premier-research.com |

| ICH Q3C | Residual Solvents | Limits exposure to potentially toxic solvents from the manufacturing process. industrialpharmacist.comslideshare.net |

| ICH M7 | Mutagenic Impurities | Assesses and controls DNA-reactive impurities to mitigate carcinogenic risk. premier-research.comindustrialpharmacist.com |

Comprehensive Overview of Macitentan Impurity Landscape

Macitentan, a dual endothelin receptor antagonist, can be associated with various impurities stemming from its synthesis or degradation. researchgate.net Research has identified approximately 35 compounds related to Macitentan, which can be categorized as process-related impurities or degradation products. researchgate.net The types and quantities of these impurities are highly dependent on the specific synthetic route employed and the process controls in place. researchgate.net

The synthesis of Macitentan is a multi-step process that can generate various related substances. A common route involves the reaction of N-propylsulfamide with 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), followed by subsequent reactions to introduce the ethylene-glycol side chain and the final pyrimidine (B1678525) group. ijsrst.comacs.org Impurities can arise from unreacted starting materials, intermediates, or side reactions. ijsrst.com For example, unreacted 5-(4-bromophenyl)-4,6-dichloropyrimidine can react with ethylene (B1197577) glycol to form an impurity. ijsrst.com

Forced degradation studies, conducted under stress conditions as per ICH guidelines (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal stress), are crucial for understanding the stability of Macitentan. chrom-china.comnih.govcolab.ws These studies have shown that Macitentan is particularly susceptible to degradation in acidic and basic hydrolytic conditions. researchgate.netinnovareacademics.inresearchgate.net The most common degradation pathways involve the cleavage of the bromopyrimidine or propylsulfamide groups. The development of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential to separate these degradation products from the parent drug and from each other. chrom-china.comnih.govresearchgate.net

Focus on Macitentan Impurity B

This compound is a known process-related impurity in the synthesis of Macitentan. ontosight.aichemicalbook.com

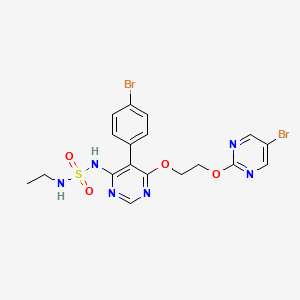

Chemical Identity and Structure

Chemical Name: N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-ethylsulfamide. ontosight.ai It is also referred to as N-Despropyl-N-ethyl Macitentan. ontosight.aichemicalbook.com

CAS Number: 441796-13-0. chemicalbook.com

Molecular Formula: C22H23Br2N6O4S. ontosight.ai

Molecular Weight: 636.31 g/mol . ontosight.ai

The structure of this compound is closely related to Macitentan, differing in the alkyl group attached to the sulfamide (B24259) nitrogen. Instead of the propyl group found in Macitentan, Impurity B contains an ethyl group.

Synthesis and Formation

This compound is identified as a byproduct formed during the manufacturing process of Macitentan. ontosight.ai Its formation is likely due to the presence of N-ethylsulfamide as an impurity in the N-propylsulfamide starting material, which then reacts in the same manner as the intended reagent to produce the ethyl analogue of Macitentan.

Analytical Characterization

The detection, identification, and quantification of this compound require sophisticated analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used for separating Macitentan from its impurities, including Impurity B. ontosight.aiscitechnol.com Reversed-phase HPLC methods, often using C8 or C18 columns and gradient elution with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724), have been developed to achieve separation. chrom-china.cominnovareacademics.inscitechnol.com

Mass Spectrometry (MS): MS, particularly when coupled with liquid chromatography (LC-MS), is crucial for the identification and structural confirmation of impurities. ijsrst.comontosight.ai It provides molecular weight information that helps in deducing the impurity's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used for the definitive structural elucidation of isolated impurities. ontosight.ai

Table 2: Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-ethylsulfamide | ontosight.ai |

| Synonym | N-Despropyl-N-ethyl Macitentan | ontosight.aichemicalbook.com |

| CAS Number | 441796-13-0 | chemicalbook.com |

| Molecular Formula | C22H23Br2N6O4S | ontosight.ai |

| Molecular Weight | 636.31 g/mol | ontosight.ai |

The study of this compound highlights the critical importance of impurity profiling in ensuring the quality and consistency of active pharmaceutical ingredients. Governed by a stringent global regulatory framework, the identification and control of such process-related impurities are integral to modern drug development and manufacturing. Through the application of advanced analytical methodologies, researchers can detect, characterize, and control impurities like this compound, thereby safeguarding the integrity of the final pharmaceutical product.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJUSICWAKBTEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Br2N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Macitentan Impurity B Formation Pathways and Origins

Process-Related Impurities: Mechanisms of Macitentan Impurity B Generation During Synthesis

Process-related impurities are substances that arise during the manufacturing process, stemming from raw materials, intermediates, or side reactions. The formation of this compound is intrinsically linked to the synthetic route of Macitentan itself.

Identification of Key Synthetic Steps Prone to Impurity B Formation

The synthesis of Macitentan involves several key steps, but the crucial stage for the potential formation of Impurity B is the coupling of the sulfamide (B24259) moiety to the pyrimidine (B1678525) core. ijsrst.comacs.org A common synthetic pathway involves:

The reaction of N-propylsulfamide with a reactive pyrimidine intermediate, such as N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide. ijsrst.com

This intermediate is then further modified to introduce the ether linkage, ultimately yielding Macitentan. medkoo.comresearchgate.net

This compound is an analog of Macitentan where the N-propyl group on the sulfamide is replaced by an N-ethyl group. chemicalbook.comsynzeal.com Therefore, the impurity's formation is not a result of a side reaction of Macitentan itself, but rather the presence of an ethyl-containing analog in the starting materials. The key step prone to this impurity's formation is the initial condensation reaction where the sulfamide group is introduced. If N-ethylsulfamide is present as a contaminant within the N-propylsulfamide raw material, it will compete in the reaction, leading to the synthesis of N-Despropyl-N-ethyl Macitentan alongside the desired Macitentan molecule.

Role of Reaction Parameters (e.g., Temperature Control, Reagent Stoichiometry) in Impurity B Levels

Reagent Stoichiometry: The concentration of Macitentan Impunity B in the final product is directly proportional to the concentration of N-ethylsulfamide in the N-propylsulfamide starting material. Since the ethyl and propyl sulfamides have very similar chemical properties, their reactivity in the coupling step is expected to be comparable. Consequently, without stringent control of raw material purity, the impurity will inevitably be carried through the synthetic sequence.

Temperature Control: While not the root cause, improper temperature control could potentially lead to the degradation of intermediates, creating a more complex impurity profile. However, it would not selectively favor the formation of the ethyl analog over the propyl drug substance. Optimizing reaction temperatures is crucial to maximize the yield of the target reaction and prevent thermal degradation of intermediates.

Impact of Intermediate Compounds and Raw Material Purity on Impurity B Content

The purity of raw materials and intermediates is the most critical factor in controlling the levels of this compound. The entire formation pathway of this specific impurity hinges on the presence of N-ethylsulfamide in the N-propylsulfamide reagent.

The synthesis of N-propylsulfamide itself can be a source of this contamination. A common method involves reacting chlorosulfonyl isocyanate with tert-butanol, followed by a reaction with an amine—in this case, n-propylamine. acs.orgacs.org If the n-propylamine used in this step is contaminated with ethylamine, a mixture of N-propylsulfamide and N-ethylsulfamide will be produced. This highlights the importance of quality control not only for the immediate precursors to Macitentan but also for the reagents used to synthesize those precursors. Incomplete reactions or the use of unstable salts during synthesis can also contribute to the formation of various impurities, necessitating multiple purification steps to achieve the high purity required by regulatory guidelines. google.com

Degradation Pathways: Investigation of this compound as a Degradation Product

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. nih.gov Such studies involve subjecting the drug to stress conditions like hydrolysis, oxidation, heat, and light to accelerate its decomposition. nih.gov

Forced Degradation Studies and Their Contribution to Understanding Impurity Profiles

Multiple forced degradation studies have been performed on Macitentan to elucidate its stability profile. nih.govnih.govtandfonline.com These studies are crucial for developing stability-indicating analytical methods and for understanding how the drug might degrade under various storage or physiological conditions.

The consensus from these studies is that Macitentan is most susceptible to degradation under hydrolytic conditions, particularly in acidic and basic environments. nih.govnih.gov In one comprehensive study, Macitentan was found to be stable under oxidative, neutral hydrolysis, thermal, and photolytic conditions, but degraded into nine different products under acidic hydrolysis and one product under basic hydrolysis. nih.gov Another study confirmed sensitivity to acid and alkali hydrolysis as well as thermal stress. nih.gov The degradation products typically result from the cleavage of the sulfamide bond or the ether linkages in the molecule.

Analysis of Stress Conditions (e.g., Hydrolysis, Oxidation, Thermal Exposure, Photolysis) and Their Influence on Impurity B Formation

Based on the known structure of this compound (N-Despropyl-N-ethyl Macitentan), it is highly unlikely to be formed as a degradation product. The transformation from Macitentan to Impurity B would require the cleavage of a carbon-nitrogen bond (to remove the propyl group) and the formation of a new carbon-nitrogen bond (to add an ethyl group). Such a transalkylation reaction is not a typical outcome of hydrolytic, oxidative, thermal, or photolytic stress.

The table below summarizes findings from various forced degradation studies on Macitentan. Notably, none of the characterized degradants correspond to the structure of this compound.

| Stress Condition | Observation | Resulting Products | Reference |

|---|---|---|---|

| Acid Hydrolysis (e.g., 1N HCl) | Significant Degradation | Multiple degradation products (DPs), primarily from cleavage of ether and sulfamide bonds. Nine distinct DPs (DP1-DP9) identified in one study. | nih.govnih.govtandfonline.com |

| Base Hydrolysis (e.g., 1N NaOH) | Significant Degradation | Formation of degradation products, including one major DP (DP10) from hydrolysis. | nih.govnih.gov |

| Oxidative Stress (e.g., H₂O₂) | Generally Stable | No significant degradation observed in most studies. | nih.govnih.gov |

| Thermal Exposure (e.g., 80-105°C) | Stable in some studies, sensitive in others | Some studies report stability, while others indicate degradation occurs under thermal stress. No specific products typically named. | nih.govnih.govtandfonline.com |

| Photolysis (UV/Fluorescent Light) | Generally Stable | No significant degradation observed. One study notes a unique photolytic product from the cleavage of the bromine-pyrimidine link. | nih.govnih.govtandfonline.com |

| Neutral Hydrolysis | Stable | No significant degradation observed. | nih.gov |

Advanced Analytical Methodologies for Isolation, Detection, and Quantification of Macitentan Impurity B

Chromatographic Separation Techniques for Impurity B Analysis

The effective separation and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. In the context of Macitentan, a dual endothelin receptor antagonist, the control of related substances such as Macitentan impurity B is a key analytical challenge. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), form the cornerstone of methods designed to isolate, detect, and quantify such impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Impurity B

HPLC, especially in its reversed-phase modality, is the predominant technique for the analysis of Macitentan and its impurities. nih.govjetir.org The development of a robust and reliable HPLC method requires careful optimization of several chromatographic parameters to ensure adequate separation of impurity B from the main API peak and other related substances. mastelf.com

The development of a stability-indicating RP-HPLC method is essential for separating this compound from the parent drug and potential degradation products. nih.govresearchgate.net This involves a systematic optimization of various parameters.

Stationary Phase Selection: The choice of the stationary phase is critical for achieving the desired selectivity and resolution. For Macitentan impurity analysis, various C18 and C8 columns have been successfully employed. researchgate.netnih.govtandfonline.comcolab.ws Specific examples include Inertsil C8 (250 mm x 4.6 mm, 5 µm), Accucore C18 (150 mm x 4.6 mm, 2.6 µm), and Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm). researchgate.netnih.govtandfonline.com The use of core-shell columns, such as Ascentis Express® C18, has also been reported to provide UPLC-like performance on conventional HPLC systems, enabling rapid and efficient separations. ijsrst.com

Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often a buffer) and an organic modifier. The selection of these components and their pH influences the retention and peak shape of the analytes. Volatile buffers like ammonium (B1175870) formate, ammonium acetate (B1210297), or dilute acids such as formic acid and trifluoroacetic acid are frequently chosen, especially when the method is intended to be compatible with mass spectrometry (LC-MS). researchgate.netnih.govtandfonline.comcolab.ws Commonly used organic solvents include acetonitrile (B52724) and methanol. researchgate.nettandfonline.comijsrst.com

Gradient Elution Programs: Due to the complexity of potential impurity profiles, gradient elution is generally preferred over isocratic elution for separating Macitentan and its related substances. mastelf.comcolab.ws A gradient program involves changing the proportion of the organic modifier in the mobile phase over the course of the analytical run. mastelf.com This allows for the effective elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape. nih.govresearchgate.netcolab.ws

Flow Rate Optimization and Detection Wavelengths: Flow rates are optimized to balance analysis time with separation efficiency, with typical rates ranging from 0.6 mL/min to 1.5 mL/min. researchgate.nettandfonline.com The column temperature is also controlled, often between 30°C and 45°C, to ensure reproducible retention times and improve peak symmetry. researchgate.netijsrst.com Detection is most commonly performed using a photodiode array (PDA) detector, allowing for the monitoring of multiple wavelengths. ijsrst.com The selection of the detection wavelength is based on the UV absorbance maxima of Macitentan and its impurities, with wavelengths such as 215 nm, 260 nm, and 266 nm being reported. researchgate.netijsrst.comnih.gov

| Stationary Phase | Mobile Phase A | Mobile Phase B | Elution Mode | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|---|---|

| Inertsil C8 (250x4.6 mm, 5 µm) | Ammonium acetate (pH 4.5) | Acetonitrile | Gradient | 1.5 | 266 | researchgate.net |

| Accucore C18 (150x4.6 mm, 2.6 µm) | 5 mM Ammonium formate | Acetonitrile | Gradient | N/A | N/A | nih.gov |

| Eclipse Plus C18 (250x4.6 mm, 5 µm) | 0.1% v/v Formic acid | Methanol | Gradient | 0.6 | N/A | tandfonline.com |

| Ascentis Express® C18 (100x4.6 mm, 2.7 µm) | Phosphate buffer | Acetonitrile & Methanol | Gradient | 1.0 | 215 | ijsrst.com |

| Inertsil C18 (150x4.6 mm, 5 µm) | 0.02% Trifluoroacetic acid | Acetonitrile | Gradient | N/A | N/A | colab.ws |

A critical aspect of method validation is demonstrating specificity, which is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components. tandfonline.comijsrst.com For this compound, this is typically established through forced degradation studies. nih.govresearchgate.net

In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. researchgate.netnih.govijsrst.com The analytical method is then used to analyze these stressed samples. The method is considered specific if impurity B can be fully resolved from Macitentan and all degradation products formed under these conditions, with no co-elution. researchgate.netijsrst.com Peak purity analysis using a PDA detector is often employed to confirm that the chromatographic peaks are homogeneous and not comprised of multiple co-eluting compounds. ijsrst.com The goal is to develop a stability-indicating method that can effectively separate the drug from its impurities and degradation products. researchgate.net Successful methods demonstrate satisfactory resolution between all peaks, ensuring accurate quantification. ijsrst.com

Hyphenated Analytical Techniques for Comprehensive Impurity B Characterization

While HPLC is excellent for separation and quantification, it does not provide structural information. To identify and characterize an unknown substance like impurity B, HPLC is often coupled with spectroscopic detectors, most notably mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. synthinkchemicals.com It is indispensable for the structural elucidation of unknown impurities. synthinkchemicals.com

In the analysis of Macitentan, once the impurities are separated by the LC system, they are introduced into the mass spectrometer. colab.ws The molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. tandfonline.comresearchgate.net This initial MS scan provides the molecular weight of the impurity. synthinkchemicals.com

To gain deeper structural insights, tandem mass spectrometry (LC-MS/MS) is employed. nih.govsynthinkchemicals.com In this technique, the ion corresponding to the molecular weight of impurity B is selected and subjected to fragmentation, a process known as collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed by the mass spectrometer. synthinkchemicals.com By studying the fragmentation pattern and comparing it to the fragmentation of the parent Macitentan molecule, chemists can deduce the structure of the impurity. nih.govtandfonline.comnih.gov This process allows for the identification of modifications to the parent structure, such as the loss or addition of functional groups, which may have led to the formation of impurity B. nih.gov High-resolution mass spectrometry (HRMS) can also be used to determine the elemental composition of the impurity with high accuracy. nih.gov

For unambiguous structure confirmation, impurity B must often be isolated and analyzed by other spectroscopic techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the exact structure of organic molecules. nih.gov After isolating a sufficient quantity of impurity B, typically through preparative HPLC, a suite of NMR experiments can be performed. One-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the hydrogen and carbon environments in the molecule. researchgate.net Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, allowing for the complete assembly of the molecular structure. nih.gov By comparing the NMR spectra of impurity B with that of Macitentan, the precise location of any structural change can be determined. researchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. researchgate.net The IR spectrum of impurity B would be compared to that of Macitentan to identify any changes, such as the appearance or disappearance of key vibrational bands corresponding to groups like C=O, N-H, or S=O. researchgate.net This can provide corroborating evidence for the structure determined by MS and NMR.

Validation of Analytical Methods for this compound Quantification

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For quantifying impurities like this compound, this process is meticulously guided by international standards to ensure reliability and accuracy.

Analytical methods developed for the quantitative determination of impurities in drug substances and products must be validated in accordance with the International Conference on Harmonization (ICH) Q2(R1) guidelines. These guidelines establish a set of validation characteristics that must be assessed to prove a method is fit for its purpose. For an impurity quantification method, key parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

The goal is to develop a stability-indicating method, meaning the procedure can accurately measure the analyte of interest without interference from other components, including the active ingredient, other impurities, and degradation products that might form under stress conditions like exposure to acid, base, heat, or light. Studies on Macitentan and its related substances demonstrate the development of such methods, typically using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), which can effectively separate the main component from its various impurities within a single analysis.

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For impurity quantification, this is a critical parameter. Studies on analytical methods for Macitentan impurities have demonstrated linearity over a range that encompasses the expected levels of the impurity, typically from the limit of quantification (LOQ) up to 150% or 250% of the specified limit for that impurity.

The relationship between the concentration and the analytical signal (e.g., peak area in chromatography) is typically evaluated using linear regression analysis. A high correlation coefficient (r²), generally expected to be ≥ 0.99, indicates a strong linear relationship. For instance, a validated RP-HPLC method for Macitentan and its impurities established a linear range from the LOQ to 1.50 µg/mL, covering multiple concentration levels to ensure reliability. Another study showed linearity for impurities in the range of 0.45-2.25 ppm.

Table 1: Representative Linearity Data for Macitentan Impurities

| Parameter | Result | Source |

| Concentration Range | LOQ to 250% of specification level (e.g., 0.187 µg/mL to 1.50 µg/mL) | |

| Correlation Coefficient (r²) | ≥ 0.999 |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. For impurity analysis, the LOQ is particularly important as it represents the minimum level at which the impurity can be reliably controlled.

These limits are typically established based on the standard deviation of the response and the slope of the calibration curve. Validated methods for Macitentan impurities have reported LOD and LOQ values that are a small fraction of the total analyte concentration, demonstrating high sensitivity. For example, one method reported an LOD of 0.15 ppm and an LOQ of 0.45 ppm for degradation impurities. Another study focusing on multiple process-related impurities found LOD values in the range of 0.012%-0.013% and LOQ values between 0.036%-0.038% relative to the main drug substance concentration.

Table 2: Representative LOD & LOQ Values for Macitentan Impurities

| Parameter | Value (Method 1) | Value (Method 2) | Source |

| LOD | 0.15 ppm | 0.012% - 0.013% | |

| LOQ | 0.45 ppm | 0.036% - 0.038% |

Accuracy refers to the closeness of the test results to the true value. It is often assessed through recovery studies, where a known amount of the impurity reference standard is added (spiked) into a sample matrix and the percentage of the impurity recovered by the method is calculated. For Macitentan impurity methods, accuracy is evaluated at multiple concentration levels (e.g., LOQ, 100%, and 150% of the specification limit), with recovery values typically falling within a range of 80-120% or 85-115%.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). For Macitentan impurity analysis, the acceptance criterion for %RSD is generally not more than 5-10%, with studies showing results well within this limit, often below 5%.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Typical variations tested include changes in mobile phase composition, flow rate, column temperature, and pH. Validated methods for Macitentan and its impurities have been shown to be robust, with no significant impact on analytical results from minor procedural changes.

Table 3: Summary of Validation Parameters for Macitentan Impurity Analysis

| Validation Parameter | Acceptance Criteria | Typical Finding | Source |

| Accuracy (% Recovery) | 80% - 120% | 85% - 115% | |

| Precision (% RSD) | < 10% | < 5% | |

| Robustness | No significant impact from minor variations | Method remains reliable |

Reference Standard Development and Application for this compound

A critical prerequisite for the accurate validation of any analytical method for impurity quantification is the availability of a high-purity reference standard of that impurity.

Reference standards for this compound (N-Despropyl-N-Methyl Macitentan) are essential for method development, validation, and routine quality control. These standards are typically produced through targeted chemical synthesis. The synthesis of Macitentan-related impurities often involves multi-step reaction schemes designed to yield the specific molecular structure of the target impurity. For example, the synthesis of related substances can involve condensation reactions between key intermediates used in the manufacturing process of the parent drug.

Following synthesis, the impurity must be purified to a high degree, often using techniques like column chromatography. The crucial final step is comprehensive characterization to confirm its identity and purity. This characterization package typically includes:

High-Performance Liquid Chromatography (HPLC) to determine purity.

Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern, which corroborates the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) to provide detailed information about the molecular structure, confirming the arrangement of atoms.

Once synthesized and fully characterized, this reference material is used to spike samples for accuracy and recovery studies and to prepare calibration curves for linearity determination. Commercial suppliers provide such reference standards accompanied by a detailed Certificate of Analysis (COA) that includes all characterization data, ensuring its suitability for regulatory purposes.

Application of Reference Standards in Method Validation and Quality Control Research

The foundation of any robust analytical method is its validation, a process that demonstrates the method's suitability for its intended purpose. In the context of quantifying this compound, the use of a well-characterized reference standard is indispensable. This reference material, a highly purified sample of N-Despropyl-N-ethyl Macitentan, serves as the benchmark against which all analytical measurements are compared, ensuring the accuracy and reliability of the results.

Method validation for the determination of this compound is conducted in accordance with the stringent guidelines set forth by the International Council for Harmonisation (ICH). The validation process encompasses a comprehensive evaluation of several key parameters, each of which relies on the precise use of the reference standard.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. To establish the linearity for the quantification of this compound, a series of solutions containing known concentrations of the reference standard are prepared and analyzed. The response of the analytical instrument, typically a peak area from a high-performance liquid chromatography (HPLC) system, is then plotted against the corresponding concentration. A linear relationship, as indicated by a high correlation coefficient (r²), confirms the method's ability to provide accurate measurements across a defined concentration range.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. This is typically assessed through recovery studies. A known amount of the this compound reference standard is added to a sample matrix, and the sample is then analyzed. The percentage of the added impurity that is "recovered" or measured by the analytical method is calculated. High recovery rates demonstrate the method's accuracy in quantifying the impurity without significant bias.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). Low RSD values indicate a high degree of precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These values are crucial for ensuring that the analytical method is sensitive enough to detect and quantify this compound at the levels required by regulatory standards.

The following interactive data tables summarize the typical validation parameters for a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound, based on findings from comprehensive validation studies. researchgate.netnih.gov

Table 1: Linearity Data for this compound

| Concentration Level | Concentration (µg/mL) | Mean Peak Area | Correlation Coefficient (r²) |

|---|---|---|---|

| 1 | 0.45 | 15234 | 0.999 |

| 2 | 0.90 | 30468 | |

| 3 | 1.35 | 45702 | |

| 4 | 1.80 | 60936 |

Table 2: Accuracy (Recovery) Data for this compound

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 50% | 0.75 | 0.74 | 98.7% |

| 100% | 1.50 | 1.48 | 98.7% |

Table 3: Precision Data for this compound

| Precision Type | Parameter | Result |

|---|---|---|

| Repeatability (Intra-day) | % RSD (n=6) | < 2.0% |

Table 4: LOD and LOQ Data for this compound

| Parameter | Result (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.15 |

In the realm of quality control, the validated analytical method, underpinned by the use of the this compound reference standard, is routinely employed to test batches of the active pharmaceutical ingredient (API) and the final drug product. This ensures that the levels of this impurity are consistently below the acceptance criteria set by regulatory authorities. The reference standard is also crucial for system suitability testing, which is performed before each analytical run to verify that the analytical system is performing correctly. By consistently applying these advanced analytical methodologies and leveraging the accuracy of reference standards, the pharmaceutical industry can ensure the quality and safety of Macitentan for patients. researchgate.net

Impurity Profiling and Advanced Control Strategies for Macitentan Impurity B

Integrated Impurity Profiling Studies in Macitentan Drug Substance and Final Dosage Forms

Impurity profiling is essential for identifying and quantifying impurities in both the Macitentan drug substance and its final tablet dosage form. nih.govresearchgate.net These studies form the basis for developing control strategies and ensuring product quality. A key technique for this purpose is High-Performance Liquid Chromatography (HPLC). ijsrst.comijsrst.com

Forced degradation studies are a crucial component of impurity profiling, helping to identify potential degradation products that could form during storage or under stress conditions. researchgate.net These studies involve subjecting Macitentan to various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to understand its degradation pathways. nih.govijsrst.com Studies have shown that Macitentan is particularly susceptible to degradation under acidic, alkaline, and thermal stress. nih.govresearchgate.netresearchgate.net

A stability-indicating HPLC method is developed and validated to separate Macitentan from its process-related impurities and degradation products. ijsrst.com Such methods must be able to resolve all potential impurities from the main API peak and from each other, ensuring accurate quantification. nih.gov The development of these methods often employs a Quality by Design (QbD) approach to ensure robustness. One such method utilized a Purosphere RP 18e column with a gradient elution system of sodium perchlorate (B79767) buffer and acetonitrile (B52724), successfully separating Macitentan from its related substances.

The data below summarizes typical parameters for an HPLC method developed for Macitentan impurity profiling.

| Parameter | Specification |

| Column | Inertsil C8 (250x4.6 mm, 5 µm) or Eclipse Plus C18 (250 x 4.6 mm, 5 µm) researchgate.nettandfonline.com |

| Mobile Phase A | Ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) or 0.1% v/v Formic Acid researchgate.nettandfonline.com |

| Mobile Phase B | Acetonitrile or Methanol researchgate.nettandfonline.com |

| Elution Mode | Gradient researchgate.nettandfonline.com |

| Flow Rate | 0.6 mL/min to 1.5 mL/min researchgate.nettandfonline.com |

| Detection Wavelength | 220 nm or 266 nm researchgate.net |

| Column Temperature | 30°C to 45°C ijsrst.comresearchgate.net |

This integrated approach ensures that any impurities, including Impurity B, are effectively identified and quantified in both the initial drug substance and the final manufactured tablets. nih.gov

Strategies for Impurity B Mitigation and Minimization during Manufacturing

Controlling the level of Macitentan Impurity B is achieved through a combination of optimizing the manufacturing process and employing advanced purification techniques.

The formation of impurities is often linked to the synthetic route and the specific reaction conditions employed. researchgate.net Research into the synthesis of Macitentan has identified that process parameters can lead to the formation of several related substances. ijsrst.com Inadequate process control can result in incomplete reactions and the generation of excess impurities. google.com

Key strategies to minimize the formation of Impurity B include:

Optimization of Reaction Conditions: Controlling parameters such as reaction temperature, time, and the quantity of catalyst is crucial. Maintaining optimal temperatures can prevent the thermal degradation of intermediates, while carefully managing reaction times ensures the complete conversion of starting materials without promoting the formation of byproducts.

Solvent Selection: The choice of solvent can significantly impact reaction outcomes. For instance, in one of the synthetic steps for a Macitentan intermediate, acetonitrile was found to provide a higher yield (85%) compared to other solvents like THF or toluene, thereby reducing the potential for side reactions. researchgate.net

Raw Material Quality: The purity of starting materials and intermediates is fundamental. Using high-quality raw materials minimizes the introduction of extraneous substances that could lead to impurities in the final product.

Real-Time Monitoring: Employing in-line analytical techniques like near-infrared spectroscopy (NIR) or HPLC allows for real-time tracking of the reaction. This enables prompt adjustments to reaction conditions if impurity levels begin to rise.

One patented process highlights the improvement over prior art by avoiding lengthy reaction times (70 hours) that were found to increase the formation of impurities and byproducts. google.com

Even with an optimized manufacturing process, trace amounts of impurities may still be present. Therefore, robust purification methods are essential for their removal.

Crystallization: This is a primary method for purifying the final Macitentan product. The process involves selecting a solvent or a combination of solvents in which Macitentan has limited solubility at lower temperatures, while the impurities remain dissolved in the solution. Carefully controlling the cooling rate during crystallization is vital to ensure the formation of pure crystals and to prevent impurities from being trapped within the crystal lattice. The crude product is often recrystallized from a solvent like ethyl acetate to achieve the desired purity. researchgate.net

Fractional Distillation: This technique is effective for removing volatile impurities by taking advantage of differences in boiling points between the desired compound and the impurities.

Chromatographic Purification: For impurities that are difficult to remove by crystallization, chromatographic techniques are employed. Methods like preparative HPLC can be used to isolate and remove specific impurities, ensuring the final product meets the required purity specifications.

Through these advanced purification protocols, levels of Impurity B and other related substances can be effectively reduced to meet the stringent requirements set by regulatory authorities. google.com

Research on Impurity B Monitoring and Specification Setting in Accordance with Regulatory Standards

Continuous monitoring and the establishment of appropriate specifications are legally required and critical for ensuring the consistent quality of Macitentan. Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines for setting impurity thresholds. nih.govresearchgate.net

The validated, stability-indicating HPLC methods described previously are the primary tools for routine monitoring of Impurity B in both drug substances and drug products. ijsrst.com These methods are used for quality control testing of each batch of Macitentan produced. researchgate.net

The process of setting specifications involves:

Identification: Determining the chemical structure of the impurity. This compound is identified as N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-ethylsulfamide.

Reporting Threshold: The level at which an impurity must be reported.

Identification Threshold: The level above which the impurity must be structurally identified.

Qualification Threshold: The level above which the impurity's biological safety must be established.

The table below outlines key validation parameters for an analytical method used to monitor these impurities, as per ICH guidelines. researchgate.net

| Validation Parameter | Description | Finding |

| Linearity (r²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | ≥ 0.9966 nih.govresearchgate.net |

| Precision (%RSD) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | < 5% researchgate.net |

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 85% - 115% nih.govresearchgate.net |

| LOD (Limit of Detection) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. | 0.15 ppm researchgate.net |

| LOQ (Limit of Quantitation) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 0.45 ppm researchgate.net |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Method found to be robust. researchgate.net |

By adhering to these regulatory standards and employing validated analytical methods, manufacturers can ensure that the levels of this compound are consistently controlled within safe and acceptable limits.

Future Research Directions in Macitentan Impurity B Chemical Analysis

Exploration of Novel Analytical Technologies for Enhanced Impurity B Characterization

The comprehensive characterization of any pharmaceutical impurity is foundational to controlling its presence in the final drug product. While standard High-Performance Liquid Chromatography (HPLC) methods are effective for routine quantification, future research will gravitate towards more sophisticated and powerful analytical technologies to gain a deeper understanding of Macitentan impurity B. biomedres.ustandfonline.com

Hyphenated analytical techniques, which combine the separation power of chromatography with the specificity of advanced detectors, are at the forefront of this evolution. researchgate.net Techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), particularly with high-resolution mass analyzers like Quadrupole Time-of-Flight (QTOF) or Orbitrap, offer unparalleled sensitivity and specificity. chromatographyonline.combiomedres.us These methods can provide precise mass measurements, enabling the confident elucidation of the impurity's elemental composition and structure, even at trace levels. tandfonline.comchromatographyonline.com

Further research should focus on employing tandem mass spectrometry (MS/MS) to map the fragmentation patterns of this compound. nih.govcolab.ws This detailed structural information is crucial for understanding how the impurity might have formed and for confirming its identity against a synthesized reference standard. ijsrst.com Additionally, the application of two-dimensional liquid chromatography (2D-LC) could be explored for resolving Impurity B from other closely related substances or matrix components that might co-elute in a standard one-dimensional separation. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for definitive structure elucidation. biomedres.usijprajournal.com Future efforts could involve the use of advanced NMR techniques, potentially in a hyphenated setup like LC-NMR-MS, to provide unambiguous structural confirmation without the need for isolating large quantities of the impurity. ijprajournal.comnih.gov

| Technology | Primary Application for Impurity B | Key Advantage | Future Research Focus |

|---|---|---|---|

| Traditional HPLC-UV | Quantification and routine detection | Robust, widely available | Method optimization for higher throughput |

| UPLC-HRMS (e.g., QTOF, Orbitrap) | Accurate mass determination and structural elucidation | High sensitivity and specificity for identifying unknown impurities | Developing libraries of fragmentation patterns for Macitentan-related compounds. chromatographyonline.combiomedres.us |

| LC-MS/MS | Structural confirmation and fragmentation pathway analysis | Provides detailed structural information for definitive identification. researchgate.netnih.gov | Mapping fragmentation to understand impurity formation mechanisms |

| 2D-LC | Separation of co-eluting and trace-level impurities | Enhanced peak capacity and resolution. chromatographyonline.com | Application in complex sample matrices from late-stage process development |

| LC-NMR / LC-NMR-MS | Unambiguous structure elucidation of isolated or online separated impurity | Provides definitive structural information without extensive isolation. ijprajournal.com | Miniaturization and sensitivity enhancement for trace-level analysis |

Mechanistic Modeling of Impurity B Formation for Predictive Control

A paradigm shift from reactive to predictive control of impurities is a key goal in modern pharmaceutical manufacturing. This can be achieved through a deep understanding of the chemical reactions that lead to impurity formation. Future research should focus on developing mechanistic models for the formation of this compound. researchgate.net This involves detailed kinetic studies of the main reaction and potential side reactions under various process conditions (e.g., temperature, pH, reactant concentration, catalyst presence).

By identifying the specific reaction pathways and understanding their kinetics, computational models can be built. nih.govnih.gov These models, ranging from statistical designs of experiments (DoE) to more complex kinetic simulations, can predict the rate and extent of Impurity B formation. mdpi.com Such predictive power allows process chemists to define a robust "design space"—a multidimensional combination of process parameters—within which the level of Impurity B is consistently maintained below the required threshold.

In silico tools and computational chemistry can further aid this effort by modeling reaction intermediates and transition states, offering insights into why certain impurities form over others. tandfonline.commdpi.com This knowledge is invaluable for optimizing the synthetic route to minimize the generation of Impurity B from the outset, rather than relying solely on downstream purification steps for its removal.

| Modeling Stage | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| Pathway Identification | To identify the chemical reactions leading to Impurity B. | Forced degradation studies, analysis of reaction by-products, literature review of similar reactions. nih.govresearchgate.net | A proposed chemical mechanism for the formation of Impurity B. researchgate.net |

| Kinetic Studies | To determine the rate of formation under different conditions. | Time-course analysis of reactions under varying temperature, concentration, and pH. | Rate laws and activation energy parameters for the impurity-forming reaction |

| Computational Modeling | To simulate and predict impurity levels. | Using software to model reaction kinetics based on experimental data. nih.govyoutube.com | A predictive model that correlates process parameters with the final concentration of Impurity B |

| Design Space Definition | To establish robust process parameters for impurity control. | Statistical analysis (e.g., DoE) and risk assessment based on the predictive model. | An operational range for critical process parameters that ensures Impurity B remains below acceptance criteria |

Implementation of Process Analytical Technology (PAT) for Real-time Monitoring and Control of Impurity B

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com Implementing PAT for the Macitentan synthesis process represents a significant future direction for controlling Impurity B. This involves moving from traditional off-line testing to in-line or on-line monitoring. americanpharmaceuticalreview.comsigmaaldrich.com

Future research should investigate the feasibility of integrating spectroscopic tools, such as Near-Infrared (NIR), Raman, or UV-Vis spectroscopy, directly into the reaction vessel or process stream. europeanpharmaceuticalreview.compharmtech.commt.com These probes can provide real-time data on the concentration of reactants, intermediates, and potentially Impurity B itself. acs.orgacs.org Chemometric models would be developed to correlate the spectral data with the concentration of Impurity B as determined by a primary method like HPLC. nih.gov

Once a reliable correlation is established, these PAT tools can be used for real-time process control. For example, if monitoring indicates that the formation of Impurity B is accelerating, process parameters could be automatically adjusted to bring it back into the desired range. sigmaaldrich.com This approach not only ensures the final product quality but also enhances process efficiency, reduces cycle times, and minimizes the risk of batch failures. mt.comnih.gov The development of online HPLC systems also presents a powerful PAT tool, enabling direct, near-real-time analysis of the reaction mixture for precise impurity monitoring. mt.com

| PAT Tool | Measurement Point | Parameter Monitored | Control Action |

|---|---|---|---|

| In-line Raman/FTIR Spectroscopy | Reaction vessel | Concentration of key reactants, intermediates, or Impurity B spectral signature. pharmtech.com | Adjust reaction temperature or reagent addition rate to minimize side reactions |

| On-line HPLC | Automated sampling from reactor | Direct quantification of Impurity B and other related substances. mt.com | Determine the optimal reaction endpoint to prevent further impurity formation |

| In-line Particle Size Analyzer | Crystallization vessel | Crystal size and distribution | Control cooling rate to prevent inclusion of Impurity B within the final API crystals |

| NIR Spectroscopy | Drying equipment | Residual solvent content | Optimize drying time to prevent degradation that could lead to impurity formation |

Harmonization of Global Regulatory Requirements and Future Research Needs for Pharmaceutical Impurities

The control of pharmaceutical impurities is governed by a stringent regulatory framework, primarily established by the International Council for Harmonisation (ICH). ich.orgich.org Guidelines such as ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) provide a basis for setting acceptance criteria for impurities like this compound.

A key future direction is the continued push for global harmonization of these regulatory requirements. innayatcro.comfda.gov As regulatory agencies worldwide increasingly adopt ICH guidelines, manufacturers can streamline their development and registration processes. fda.gov However, nuances in interpretation and the emergence of new concerns, such as for potentially mutagenic impurities (ICH M7), mean that the regulatory landscape is constantly evolving. innayatcro.com

Future research will need to be closely aligned with these evolving expectations. For this compound, this includes:

Toxicological Assessment: If the impurity level approaches the qualification threshold defined by ICH, thorough toxicological studies may be required. Future research could involve in silico toxicity prediction to perform an early risk assessment. nih.gov

Genotoxicity Evaluation: A critical area of research is the assessment of potential genotoxicity, as guided by ICH M7. This involves computational assessments (QSAR) and, if necessary, experimental testing (e.g., Ames test) to ensure the impurity poses no mutagenic risk.

Control Strategy Justification: Research will be needed to generate sufficient data to justify the proposed control strategy for Impurity B to regulatory agencies. This includes demonstrating that the manufacturing process is robust and that the analytical methods are validated and fit for purpose. selectscience.net

The ongoing dialogue between industry and regulatory bodies will continue to shape the research needed to ensure that all impurities, including this compound, are controlled to levels that guarantee patient safety. acs.orgacs.org

Q & A

Q. How can researchers identify and quantify Macitentan Impurity B using HPLC methods?

Methodological Answer:

- Utilize a reversed-phase HPLC (RP-HPLC) system with an Inertsil C8 column (250 × 4.6 mm, 5 µm) and a gradient elution program.

- Mobile phase A: Ammonium acetate buffer (pH 4.5 adjusted with glacial acetic acid); Mobile phase B: Acetonitrile.

- Optimize parameters: Flow rate (1.5 mL/min), detection wavelength (266 nm), column temperature (30°C), and injection volume (20 µL).

- Validate the method per ICH guidelines, including specificity, linearity, precision (%RSD ≤5%), and accuracy studies. For precision, perform intraday tests by injecting impurity preparations twice daily and calculating RSD .

Q. What are the key stability profiles of this compound under forced degradation conditions?

Methodological Answer:

- Subject Macitentan to stress testing (acid/base hydrolysis, oxidation, thermal, and photolytic degradation).

- Monitor degradation pathways using HPLC to separate Impurity B from other degradation products (e.g., MCA-01, MCA-02).

- Quantify degradation levels and establish degradation kinetics. Ensure the method is stability-indicating by confirming baseline separation of all impurities .

Advanced Research Questions

Q. How does this compound influence pharmacological activity in preclinical models?

Methodological Answer:

- Co-administer Impurity B with Macitentan in in vitro models (e.g., human non-small cell lung cancer PC-14 cells).

- Assess cell proliferation inhibition via Akt and MAPK phosphorylation assays.

- Evaluate combinatorial effects with chemotherapeutic agents (e.g., paclitaxel) using apoptosis markers (e.g., caspase-3 activation) and tumor growth metrics in brain metastasis models .

Q. What strategies resolve discrepancies in impurity quantification data across laboratories?

Methodological Answer:

- Cross-validate methods using harmonized reference standards (e.g., ChemWhat’s Macitentan Impurity 13 with NMR/LC-MS characterization).

- Perform interlaboratory studies with predefined acceptance criteria (e.g., ≤10% variance in impurity recovery).

- Use statistical tools (e.g., ANOVA) to identify systematic errors and recalibrate instruments as needed .

Q. How to synthesize and characterize this compound for analytical reference?

Methodological Answer:

- Synthesize Impurity B via controlled hydrolysis of Macitentan under acidic conditions.

- Characterize using NMR (1H, 13C) for structural elucidation and LC-MS for purity assessment (>98%).

- Document synthesis protocols in compliance with pharmacopeial standards (USP/EP) to ensure traceability .

Experimental Design & Data Integrity

Q. How to design a study investigating Impurity B’s role in drug metabolism?

Methodological Answer:

- Apply the PICO framework: P opulation (hepatic microsomes or in vivo models), I ntervention (Impurity B dosing), C omparison (parent drug vs. impurity), O utcome (metabolite profiling via UPLC-QTOF).

- Use FINER criteria: Ensure feasibility (microsome availability), novelty (uncharted metabolic pathways), and ethical compliance (animal ethics approval) .

Q. What are best practices for documenting Impurity B research to ensure reproducibility?

Methodological Answer:

- Provide raw chromatograms, spectral data (NMR/LC-MS), and detailed synthesis protocols in supplementary materials.

- Adhere to ICH Q2(R1) guidelines for method validation, including robustness testing (e.g., ±2% mobile phase variation).

- Disclose all experimental conditions (e.g., column lot numbers, buffer preparation steps) to enable replication .

Conflict Resolution & Advanced Analysis

Q. How to address contradictions in impurity stability data across studies?

Methodological Answer:

Q. What advanced statistical methods are suitable for analyzing impurity batch variability?

Methodological Answer:

- Apply multivariate analysis (e.g., PCA) to identify correlated variables (e.g., temperature, pH) affecting impurity levels.

- Use control charts (e.g., Shewhart charts) to monitor batch-to-batch consistency.

- Validate findings with bootstrapping or Monte Carlo simulations to estimate confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.